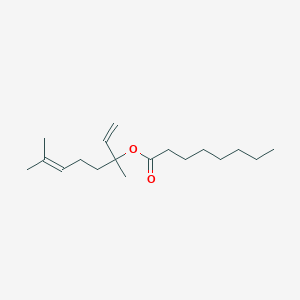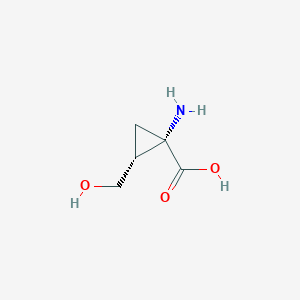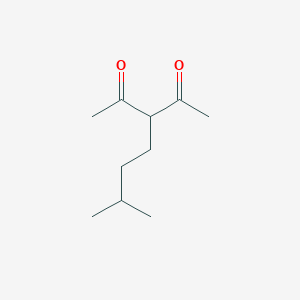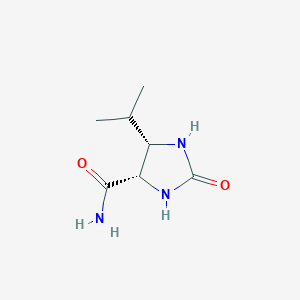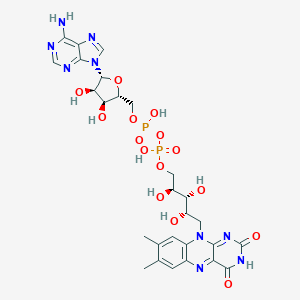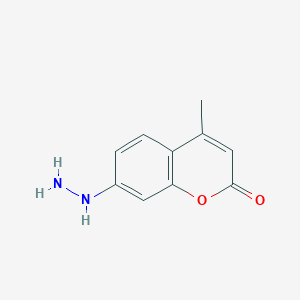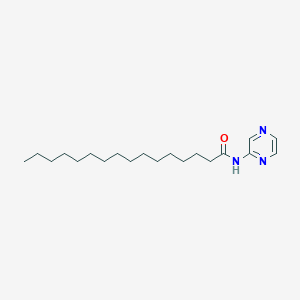
N-Palmitoylpyrazinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Palmitoylpyrazinamide is a pyrazine derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. It has been shown to have promising anti-inflammatory and anti-cancer properties, making it a subject of interest for researchers in both fields.
Wirkmechanismus
The mechanism of action of N-Palmitoylpyrazinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), both of which are involved in the inflammatory response and cancer cell growth.
Biochemische Und Physiologische Effekte
N-Palmitoylpyrazinamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects, including the inhibition of cytokine production and the reduction of inflammatory cell infiltration. Additionally, it has been shown to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Palmitoylpyrazinamide in lab experiments is its relative ease of synthesis. Additionally, it has been shown to have low toxicity in vitro, making it a potentially safe therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-Palmitoylpyrazinamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as arthritis. Additionally, further studies could investigate its potential as a chemotherapeutic agent for various types of cancer. Finally, research could focus on understanding its mechanism of action in order to optimize its therapeutic potential.
Synthesemethoden
N-Palmitoylpyrazinamide can be synthesized through a multi-step process that involves the reaction of pyrazine with palmitoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-Palmitoylpyrazinamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, it has been found to have anti-cancer properties, particularly in the inhibition of cancer cell growth and induction of apoptosis.
Eigenschaften
CAS-Nummer |
135742-56-2 |
|---|---|
Produktname |
N-Palmitoylpyrazinamide |
Molekularformel |
C21H35N3O2 |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
N-pyrazin-2-ylhexadecanamide |
InChI |
InChI=1S/C20H35N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)23-19-18-21-16-17-22-19/h16-18H,2-15H2,1H3,(H,22,23,24) |
InChI-Schlüssel |
QHWWABJKEDEMKC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC=CN=C1 |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(=O)C1=NC=CN=C1 |
Synonyme |
N-palmitoylpyrazinamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



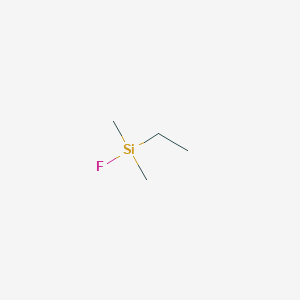
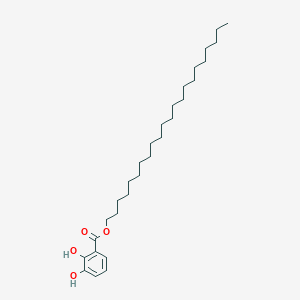
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B161849.png)
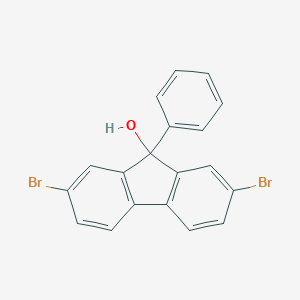
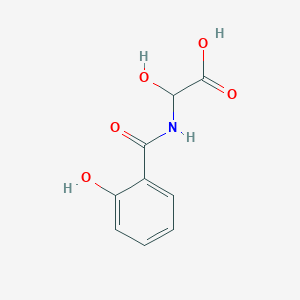
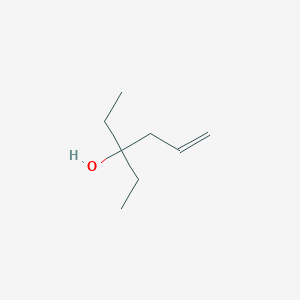
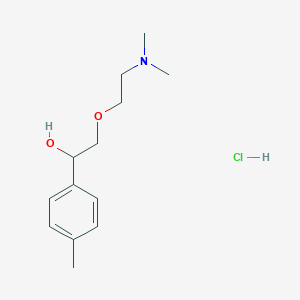
![2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine](/img/structure/B161861.png)
